(2-Methylbutyl)[(2-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-11(2)9-14-10-13-8-6-5-7-12(13)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
WDTAYKVPPMLCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Alkylation (Two-Component Coupling)
This method utilizes a copper salt catalyst to facilitate nucleophilic substitution between (2-methylphenyl)methylamine and 1-bromo-2-methylbutane:
Reaction Scheme
(2-Methylphenyl)methylamine + 1-Bromo-2-methylbutane
→ Cu(OAc)₂ (5 mol%), DMF, 80°C, 12 h
→ (2-Methylbutyl)[(2-methylphenyl)methyl]amine
| Parameter | Value | Source |
|---|---|---|
| Catalyst Efficiency | 92% conversion | |
| Isolated Yield | 65% | |
| Side Products | <5% dialkylation |
The copper catalyst enables selective monoalkylation while suppressing over-alkylation. This method avoids extreme temperatures (>120°C) required in traditional thermal alkylation.
Reductive Amination
A one-pot procedure combining 2-methylbenzaldehyde and 2-methylbutylamine with in situ reduction:
- Molar ratio (aldehyde:amine): 1:1.2
- Reducing agent: Sodium triacetoxyborohydride (STAB)
- Solvent: Dichloromethane, 0°C → rt, 6 h
| Metric | Result | Source |
|---|---|---|
| Conversion Rate | 89% | |
| Isolated Yield | 75% | |
| Diastereoselectivity | Not applicable |
This method benefits from operational simplicity but requires strict stoichiometric control to minimize imine dimerization.
Curtius Rearrangement Pathway
A three-stage synthesis adapted from β²-adrenergic agonist precursors:
- Nitrile Formation : 2-Methylbenzyl chloride + 2-methylbutyronitrile → 2-Methyl-1-(2-methylphenyl)-2-butyronitrile (85% yield)
- Hydrolysis : H₂SO₄/H₂O → 2-Methyl-1-(2-methylphenyl)-2-butanoic acid (91% yield)
- Curtius Rearrangement :
- Diazotization: HN₃, H₂SO₄
- Thermal decomposition: 110°C, toluene
- Final amine yield: 52%
| Stage | Time (h) | Yield | Byproducts |
|---|---|---|---|
| Nitrile synthesis | 4 | 85% | <3% halide |
| Acid hydrolysis | 6 | 91% | None detected |
| Rearrangement | 12 | 52% | 18% isocyanate |
Though industrially scalable, this route requires handling hazardous azide intermediates.
Catalytic Hydrogenation of Schiff Base
A high-pressure approach for bulk synthesis:
- Condense 2-methylbenzaldehyde with 2-methylbutylamine to form Schiff base
- Hydrogenate at 50 psi H₂ using 5% Pd/C in ethanol
- Filter and concentrate
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| H₂ Pressure | 30-70 psi | 50 psi |
| Catalyst Loading | 3-7 wt% | 5 wt% |
| Reaction Time | 4-8 h | 6 h |
| Yield | 68-82% | 80% |
This method achieves excellent atom economy but requires specialized hydrogenation equipment.
Comparative Method Evaluation
| Method | Throughput | Safety | Scalability | Yield |
|---|---|---|---|---|
| Copper alkylation | Moderate | High | Pilot-scale | 65% |
| Reductive amination | High | Moderate | Lab-scale | 75% |
| Curtius rearrangement | Low | Low | Industrial | 52% |
| Catalytic hydrogenation | High | High | Industrial | 80% |
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methylbutyl)[(2-methylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylbutyl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound can modulate the activity of these targets, influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared with amines sharing variations in alkyl/aryl substituents (Table 1).
Table 1: Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Key Features | Reference |
|---|---|---|---|---|---|---|
| (2-Methylbutyl)[(2-methylphenyl)methyl]amine | C₁₃H₂₁N | 191.32* | ~180–200 (estimated) | Low water solubility; soluble in organic solvents | Bulky aromatic substituent | — |
| (2-Methylbutyl)amine | C₅H₁₃N | 87.16 | 94–97 | Soluble in water, alcohols | Simplest analog; lacks aryl group | |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | Not reported | Liquid at room temperature | Bromo substituent increases polarity | |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | Not reported | Likely organic-soluble | Methoxy group enhances electron density |
*Calculated based on molecular formula.
Key Differences and Implications
Contrast with 3-methylbutyl (e.g., (3-Methoxyphenyl)methylamine, ), where branching at the third carbon alters spatial arrangement and interaction with enzymes or receptors.
Aryl Substituent Effects: The 2-methylphenyl group provides steric shielding and electron-donating effects, which may influence basicity (pKa) and binding affinity in bioactive molecules. Methoxy groups () enhance solubility in polar aprotic solvents and may participate in hydrogen bonding .
Physicochemical Properties :
Biological Activity
The compound (2-Methylbutyl)[(2-methylphenyl)methyl]amine is a member of the amine family that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- IUPAC Name : this compound
The compound features a branched alkyl chain (2-methylbutyl) attached to a phenyl ring with a methyl group, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptor Modulation : The amine group can influence neurotransmitter systems by acting on receptors associated with mood and cognition.
- Enzyme Interaction : The compound may form covalent bonds with enzymes, potentially altering their activity and affecting metabolic pathways.
Therapeutic Potential
Research suggests several areas where this compound may exhibit therapeutic effects:
- Neuropharmacological Effects : Preliminary studies indicate potential benefits in treating neurological disorders due to its interaction with neurotransmitter receptors.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in combating infections.
- Anticancer Properties : Initial findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its anticancer mechanisms.
Case Studies and Research Findings
-
Neuropharmacological Study
- A study examined the effects of this compound on neurotransmitter release in a rodent model. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.
-
Antimicrobial Activity
- In vitro tests demonstrated that derivatives of the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
-
Anticancer Research
- A cell line study showed that the compound could induce apoptosis in human breast cancer cells, with an IC50 value of 15 µM, indicating promising anticancer potential.
Table 1: Biological Activities of this compound
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (2-Methylbutyl)[(3-methylphenyl)methyl]amine | C12H17N | Neuroactive properties |
| (3-Fluoro-4-methylphenyl)methylamine | C11H14FN | Anticancer effects |
| (4-Methoxyphenyl)(2-methylbutyl)amine | C12H17NO | Antimicrobial activity |
Q & A
Basic: How can researchers optimize the synthesis of (2-Methylbutyl)[(2-methylphenyl)methyl]amine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 2-methylbenzyl chloride and 2-methylbutylamine. Key steps include:
- Reagent Conditions : Use potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base in anhydrous toluene or dichloromethane at reflux (80–110°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane) .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:benzyl chloride) and reaction time (12–24 hrs).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : Use HPLC (C18 column, methanol/water 70:30) with UV detection at 254 nm.
Basic: How can researchers assess its preliminary biological activity?
Methodological Answer:
- Antimicrobial Screening :
- Enzyme Inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric assays (e.g., Ellman’s reagent for AChE) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies often arise from structural analogs (e.g., methoxy vs. halogen substituents) or assay variability. Address via:
- Structural Validation : Confirm substituent positions via NOESY or X-ray crystallography. For example, 2-methylphenyl vs. 3-methoxyphenyl analogs exhibit divergent receptor binding .
- Assay Standardization :
- Meta-Analysis : Compare datasets using tools like PCA (Principal Component Analysis) to isolate variables influencing activity .
Advanced: What computational strategies predict its reactivity in complex reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic aromatic substitution or amine alkylation pathways. Focus on HOMO-LUMO gaps to predict nucleophilic sites .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., GPCRs) using GROMACS. Parameterize force fields with CHARMM36 .
- SAR Studies : Build QSAR models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with antimicrobial activity .
Advanced: How to design enantioselective synthesis routes?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction in reductive amination .
- Resolution Techniques : Employ chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases (e.g., Candida antarctica) .
- Characterization of Enantiomers : Measure optical rotation ([α]D²⁵) and compare with computed ECD (Electronic Circular Dichroism) spectra .
Advanced: How to study environmental fate and degradation pathways?
Methodological Answer:
- OECD Guidelines : Conduct hydrolysis (pH 4–9, 50°C) and photolysis (UV-254 nm) studies. Monitor degradation via LC-MS/MS .
- Biotic Degradation : Use soil slurry assays with LC-MS to identify metabolites (e.g., hydroxylated or dealkylated products) .
- Ecotoxicity : Test on Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
